molecular formula C20H37NO2 B15197200 2-Dodecylphenol;formaldehyde;methanamine

2-Dodecylphenol;formaldehyde;methanamine

Cat. No.: B15197200
M. Wt: 323.5 g/mol
InChI Key: TVDWXELHQJBCJA-UHFFFAOYSA-N
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Description

Conceptual Framework of Phenolic Mannich Base Chemistry in Contemporary Research

Phenolic Mannich bases are synthesized through a three-component condensation reaction involving a phenol (B47542), formaldehyde (B43269), and a primary or secondary amine, or ammonia. wikipedia.org The fundamental mechanism begins with the formation of an iminium ion from the amine and formaldehyde. adichemistry.com The phenol, existing in equilibrium with its more nucleophilic phenoxide form, then attacks the iminium ion, resulting in the substitution of a hydrogen atom on the aromatic ring, typically ortho or para to the hydroxyl group, with an aminomethyl group. adichemistry.com

The versatility of the Mannich reaction allows for the synthesis of a vast array of phenolic Mannich bases with tailored properties. oarjbp.com By varying the substituents on the phenol and the amine, chemists can fine-tune characteristics such as solubility, basicity, and molecular weight. routledge.com This adaptability has made phenolic Mannich bases attractive candidates for a multitude of applications, ranging from intermediates in pharmaceutical synthesis to components in polymer chemistry. nih.govresearchgate.net

Significance of 2-Dodecylphenol (B1585192);formaldehyde;methanamine in Complex Reaction Architectures

The specific structure of 2-Dodecylphenol;formaldehyde;methanamine, featuring a long dodecyl chain, a hydroxyl group, and a methylamino group, imparts a unique combination of properties that make it a valuable component in various complex chemical systems, particularly in the formulation of lubricant and fuel additives.

The dodecyl group, a C12 alkyl chain, provides significant hydrophobicity, ensuring solubility in nonpolar environments such as lubricating oils and fuels. service.gov.uk The phenolic hydroxyl and the amino groups introduce polarity, allowing the molecule to interact with metal surfaces and polar contaminants. This amphiphilic nature is central to its function as a detergent, dispersant, and corrosion inhibitor in lubricant formulations. ppor.azd-nb.info

As a detergent and dispersant , this Mannich base helps to keep engine components clean by preventing the agglomeration of soot, sludge, and other oxidation byproducts. routledge.comd-nb.info The polar head group adsorbs onto particulate matter, while the long, oil-soluble tail keeps these particles suspended in the bulk oil, preventing their deposition on metal surfaces. d-nb.info

In its role as a corrosion inhibitor , the molecule forms a protective film on metal surfaces. researchgate.net The polar functional groups adhere to the metal, creating a barrier that isolates the surface from corrosive species present in the fuel or lubricant. nih.gov The hydrophobic dodecyl chains further enhance this protective layer. researchgate.net

Below is a table summarizing the key structural features of this compound and their corresponding functions in lubricant and fuel applications.

Structural FeaturePropertyFunction in Lubricant/Fuel
Dodecyl GroupHydrophobicOil Solubility
Phenolic Hydroxyl GroupPolar, AcidicAdsorption to Metal Surfaces, Dispersancy
Methylamino GroupPolar, BasicAdsorption to Metal Surfaces, Neutralization of Acidic Byproducts

Research Trajectories and Unanswered Questions in Mannich Condensation Product Studies

The field of Mannich condensation products, including phenolic derivatives like this compound, continues to be an active area of research. Current investigations are focused on several key areas aimed at improving performance, sustainability, and understanding of their mechanisms of action.

One significant research trajectory involves the development of more effective and environmentally benign Mannich bases . This includes exploring alternative, renewable starting materials to replace petroleum-derived phenols and amines. Furthermore, there is a push to design molecules with enhanced thermal and oxidative stability to meet the demands of modern high-performance engines.

Another area of active study is the elucidation of the precise mechanisms of action at a molecular level. Advanced surface analysis techniques and computational modeling are being employed to better understand how these molecules interact with metal surfaces and contaminant particles. nih.gov This knowledge is crucial for the rational design of next-generation additives with superior performance.

Unanswered questions remain regarding the long-term fate and environmental impact of these additives. Research is ongoing to assess their biodegradability and potential toxicity. service.gov.uk A deeper understanding of the structure-property relationships that govern both performance and environmental impact is a key challenge for future research. The development of novel, highly efficient, and readily biodegradable Mannich base additives remains a primary goal for chemists and engineers in this field.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H37NO2

Molecular Weight

323.5 g/mol

IUPAC Name

2-dodecylphenol;formaldehyde;methanamine

InChI

InChI=1S/C18H30O.CH5N.CH2O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;2*1-2/h12-13,15-16,19H,2-11,14H2,1H3;2H2,1H3;1H2

InChI Key

TVDWXELHQJBCJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1O.CN.C=O

Origin of Product

United States

Mechanistic Investigations of 2 Dodecylphenol;formaldehyde;methanamine Formation

Elucidation of Condensation Reaction Pathways and Intermediates

The formation of 2-Dodecylphenol (B1585192);formaldehyde (B43269);methanamine is a multi-step process involving the condensation of three key reactants: 2-dodecylphenol, formaldehyde, and methanamine. The reaction pathway hinges on the initial formation of a highly reactive electrophilic species from formaldehyde and methanamine, which then attacks the electron-rich aromatic ring of 2-dodecylphenol.

Role of Aldimine/Ketoamine Condensations in Formation

The generally accepted mechanism for the Mannich reaction begins with the nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form a Schiff base or, in this case, an iminium ion. wikipedia.org The methaniminium (B15471056) ion is the key electrophilic species that subsequently reacts with the nucleophilic 2-dodecylphenol.

The reaction sequence can be summarized as follows:

Formation of Aminomethanol (B12090428): Methanamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde to form an aminomethanol intermediate.

Formation of the Methaniminium Ion: Under acidic or neutral conditions, the hydroxyl group of the aminomethanol is protonated, followed by the elimination of a water molecule to generate the stabilized methaniminium cation. This iminium ion is a potent electrophile.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-dodecylphenol, activated by the hydroxyl group, acts as a nucleophile and attacks the methaniminium ion. The bulky dodecyl group at the ortho position sterically hinders attack at that position to some extent, but the primary site of attack is typically ortho and para to the activating hydroxyl group. This results in the formation of the final Mannich base, 2-Dodecylphenol;formaldehyde;methanamine.

Influence of Reactant Stoichiometry and Reaction Conditions

The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, play a crucial role in the yield and selectivity of the Mannich reaction. researchgate.net

Reactant Stoichiometry: The molar ratio of 2-dodecylphenol, formaldehyde, and methanamine can significantly impact the outcome of the reaction. An excess of formaldehyde and methanamine can favor the formation of the desired Mannich base and can also lead to the formation of bis-aminomethylated products if other activated positions on the phenol (B47542) ring are available. Conversely, an excess of the phenolic reactant can help to ensure its complete conversion. For many mixing-sensitive reactions, the stoichiometry has a considerable effect on the yield of the desired product. researchgate.net

Reaction Conditions:

Temperature: The rate of the Mannich reaction generally increases with temperature. However, excessively high temperatures can lead to side reactions, such as polymerization of formaldehyde or decomposition of the reactants or products.

Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Protic solvents like ethanol (B145695) or water can facilitate the formation of the iminium ion. In some cases, the reaction rate is greatly increased in aqueous media compared to alcoholic or hydrocarbon solvents. tandfonline.com

pH: The pH of the reaction medium is a critical factor. The formation of the methaniminium ion is facilitated under acidic to neutral conditions. In highly basic media, the concentration of the iminium ion may be too low for the reaction to proceed efficiently. Conversely, in strongly acidic media, the amine may be fully protonated, reducing its nucleophilicity towards formaldehyde.

A study on the alkylation of phenol with benzyl (B1604629) alcohol showed that the percentage yield of the product increased with an increase in temperature, the molar ratio of reactants, and the amount of catalyst. researchgate.net While not the same reaction, this provides insight into the general effects of these parameters on reactions involving phenols.

Catalysis in Mannich Base Synthesis

The Mannich reaction can be catalyzed by both acids and bases.

Acid Catalysis: Acid catalysts facilitate the formation of the electrophilic iminium ion by protonating the hydroxyl group of the aminomethanol intermediate, making water a better leaving group. wikipedia.org

Base Catalysis: Base catalysts can deprotonate the phenolic hydroxyl group, increasing the nucleophilicity of the aromatic ring and thereby accelerating the electrophilic substitution step. acs.org Recent studies have explored various catalysts for the aminomethylation of phenols, including iodine-based systems and transition metals, which can offer improved yields and selectivity under milder conditions. researchgate.netrsc.org

Kinetic Studies of this compound Formation

Determination of Reaction Rates and Orders

The rate law for the Mannich reaction of phenols can often be expressed as:

Rate = k [Phenol] [Iminium Ion]

Where:

k is the rate constant.

[Phenol] is the concentration of the phenolic reactant.

[Iminium Ion] is the concentration of the pre-formed iminium ion.

The following table presents hypothetical reaction rate data for the formation of a phenolic Mannich base at different initial reactant concentrations, illustrating a second-order kinetic profile.

ExperimentInitial [2-Dodecylphenol] (mol/L)Initial [Methaniminium Ion] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.203.0 x 10-4
40.200.206.0 x 10-4

This is an interactive data table. You can sort the columns by clicking on the headers.

Activation Energy and Thermodynamic Considerations

The activation energy (Ea) for the Mannich reaction of phenols is the minimum energy required for the reactants to overcome the energy barrier and form the transition state leading to the product. The Arrhenius equation relates the rate constant (k) to the activation energy and temperature:

k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor.

R is the ideal gas constant.

T is the temperature in Kelvin.

While specific Arrhenius parameters for the 2-dodecylphenol reaction are not documented, studies on similar phenolic systems can provide an estimate. The activation energy is influenced by factors such as the nature of the substituents on the phenol and the stability of the transition state.

Thermodynamically, the formation of the Mannich base is generally an exothermic process, meaning it releases heat (ΔH < 0). The reaction also typically leads to a decrease in entropy (ΔS < 0) as three reactant molecules combine to form a single product molecule. The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG), which is related to enthalpy and entropy by the equation:

ΔG = ΔH - TΔS

For the reaction to be spontaneous, ΔG must be negative. The exothermic nature of the reaction often drives the equilibrium towards the formation of the product.

The following table provides hypothetical thermodynamic data for the formation of a phenolic Mannich base.

Thermodynamic ParameterValueUnit
Enthalpy of Reaction (ΔH)-85kJ/mol
Entropy of Reaction (ΔS)-150J/mol·K
Gibbs Free Energy (ΔG) at 298 K-40.3kJ/mol

This is an interactive data table. You can sort the columns by clicking on the headers.

Theoretical Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly through the application of quantum mechanical methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction pathways involved in the formation of polymeric structures such as this compound. While specific theoretical studies on this exact ternary system are not extensively available in public literature, the fundamental reaction is a variation of the Mannich reaction, for which a body of computational research on analogous systems provides significant insights. These theoretical investigations allow for the detailed characterization of high-energy, transient species such as reaction intermediates and transition states, which are often difficult to observe experimentally.

Theoretical modeling in this context typically begins with the construction of molecular models of the reactants: 2-dodecylphenol, formaldehyde, and methanamine. The initial steps of the reaction involve the formation of an electrophilic iminium ion from the reaction of formaldehyde and methanamine. Simultaneously, the phenolic reactant, 2-dodecylphenol, can exist in its neutral form or as a more nucleophilic phenoxide ion under basic conditions. The key bond-forming event is the electrophilic attack of the iminium ion on the electron-rich aromatic ring of the 2-dodecylphenol.

Computational models can predict the preferred sites of substitution on the 2-dodecylphenol ring. Due to the ortho- and para-directing nature of the hydroxyl group and the steric hindrance from the ortho-dodecyl group, the initial aminomethylation is expected to occur at the para position and the remaining ortho position. DFT calculations can quantify the activation energy barriers for these competing pathways. The transition state for this electrophilic aromatic substitution would be characterized by the partial formation of a C-C bond between the iminium ion and the phenolic ring, and the temporary disruption of the ring's aromaticity.

Following the initial aminomethylation, the reaction proceeds with subsequent additions of formaldehyde and 2-dodecylphenol, or reactions with other aminomethylated phenols, to build the polymer chain. These subsequent steps involve the formation of methylene (B1212753) bridges between the phenolic units. Theoretical studies on similar phenol-formaldehyde condensations have identified key intermediates, such as quinone methides, as being crucial to the polymerization process. mdpi.com It is plausible that similar intermediates play a role in the curing and cross-linking of the this compound resin.

The tables below present hypothetical but representative data derived from computational studies on analogous alkylphenol-formaldehyde-amine systems. This data serves to illustrate the nature of the insights that can be gained from theoretical modeling.

Table 1: Calculated Activation Energies for the Initial Aminomethylation of 2-Dodecylphenol

Reaction PathwayTransition StateCalculated Activation Energy (kJ/mol)
Ortho-attackTS_ortho95
Para-attackTS_para80

Note: These values are illustrative and represent typical energy barriers for electrophilic aromatic substitution on an activated phenol.

Table 2: Key Geometric Parameters of a Hypothetical Para-Substitution Transition State (TS_para)

ParameterDescriptionCalculated Value (Å)
C(para)-C(methylene)Distance between the para-carbon of the phenol and the methylene carbon of the attacking iminium ion2.15
C(methylene)-NBond length within the iminium ion1.30
C(aromatic)-C(aromatic)Average bond length in the aromatic ring1.42

Note: These geometric parameters are typical for a transition state in an electrophilic aromatic substitution, showing an elongated bond for the forming C-C bond and a partially disrupted aromatic system.

By mapping the potential energy surface of the reaction, computational studies can construct a detailed reaction profile, identifying the rate-determining steps and the most stable intermediates. This information is invaluable for optimizing reaction conditions to control the polymer structure and properties. While the specific energetic and geometric details for the this compound system await dedicated computational investigation, the established methodologies and findings from related systems provide a robust framework for understanding its formation at a molecular level.

Advanced Spectroscopic and Chromatographic Characterization of 2 Dodecylphenol;formaldehyde;methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-dodecylphenol (B1585192);formaldehyde (B43269);methanamine polymers. Both ¹H-NMR and ¹³C-NMR provide critical information regarding the polymer backbone, the substitution pattern on the aromatic ring, and the nature of the connecting bridges.

Proton NMR (¹H-NMR) spectroscopy of 2-dodecylphenol;formaldehyde;methanamine polymers reveals characteristic signals corresponding to the different types of protons present in the structure. The spectrum of the parent 2-dodecylphenol shows distinct signals for the aromatic protons, the phenolic hydroxyl group, and the long dodecyl chain. chemicalbook.comnih.gov In the polymer, new signals emerge that are indicative of the aminomethyl bridges formed during the condensation reaction.

Key expected proton signals in the ¹H-NMR spectrum of this compound include:

Aromatic Protons: Signals typically in the range of 6.5-7.5 ppm, with their multiplicity and exact chemical shift depending on the substitution pattern of the phenol (B47542) ring.

Phenolic Hydroxyl Proton: A broad singlet which can appear over a wide range of chemical shifts (typically 4-8 ppm), the position of which is dependent on concentration, solvent, and temperature.

Aminomethyl Protons (-N-CH₂-Ar): The protons of the methylene (B1212753) bridge connecting the nitrogen to the aromatic ring are expected to appear as a singlet or a set of doublets in the range of 3.5-4.5 ppm.

N-Methyl Protons (-N-CH₃): The protons of the methyl group attached to the nitrogen are expected to be observed as a singlet around 2.2-2.5 ppm.

Dodecyl Chain Protons: A complex set of signals between approximately 0.8 and 2.6 ppm, with the terminal methyl group appearing as a triplet around 0.9 ppm.

Interactive Table: Expected ¹H-NMR Chemical Shifts

Proton Type Expected Chemical Shift (ppm) Multiplicity
Aromatic (Ar-H) 6.5 - 7.5 Multiplet
Phenolic (-OH) 4.0 - 8.0 Broad Singlet
Aminomethyl (Ar-CH₂-N) 3.5 - 4.5 Singlet/Doublets
N-Methyl (N-CH₃) 2.2 - 2.5 Singlet
Dodecyl (-CH₂-) 1.2 - 1.6 Multiplet
Dodecyl (Ar-CH₂-) 2.4 - 2.6 Triplet

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing detailed information about the carbon skeleton of the polymer. Analysis of phenol-formaldehyde type resins by ¹³C-NMR is a well-established technique. researchgate.netresearchgate.net

Key expected carbon signals in the ¹³C-NMR spectrum of this compound include:

Aromatic Carbons: Signals in the region of 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) is typically found in the downfield region of the aromatic signals.

Aminomethyl Carbon (-N-CH₂-Ar): The carbon of the methylene bridge is expected to resonate in the range of 50-70 ppm.

N-Methyl Carbon (-N-CH₃): The carbon of the N-methyl group is anticipated to appear around 30-40 ppm.

Dodecyl Chain Carbons: A series of signals between approximately 14 and 35 ppm, with the terminal methyl carbon appearing at the most upfield position (~14 ppm).

Interactive Table: Expected ¹³C-NMR Chemical Shifts

Carbon Type Expected Chemical Shift (ppm)
Aromatic (C-OH) 150 - 160
Aromatic (C-H & C-C) 110 - 145
Aminomethyl (Ar-CH₂-N) 50 - 70
N-Methyl (N-CH₃) 30 - 40

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of oligomeric species and for obtaining structural information through fragmentation analysis. Due to the polymeric and complex nature of this compound, direct analysis is challenging and often requires specialized techniques.

The resulting pyrogram would show peaks corresponding to fragments of the polymer, such as 2-dodecylphenol and various aminomethyl-substituted phenols. The identity of these fragments can be confirmed by their mass spectra. Analysis of formaldehyde by GC-MS often requires a prior derivatization step to form a more volatile and stable compound. scielo.brresearchgate.netusp.br

Electron Ionization Mass Spectrometry (EI-MS) is typically used in conjunction with GC. The mass spectrum of 2-dodecylphenol, a key component, would show a prominent molecular ion peak and characteristic fragmentation patterns, including the loss of the dodecyl chain through benzylic cleavage. For the polymeric material, the fragmentation would be more complex. Expected fragmentation pathways for the aminomethyl-substituted dodecylphenol (B1171820) units would include:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom.

Benzylic cleavage: Loss of the dodecyl group or a fragment thereof.

McLafferty rearrangement: If applicable, involving the dodecyl chain.

Fragmentation of the aromatic ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

Vibrational and electronic spectroscopy provide valuable information about the functional groups present and the electronic structure of the molecule.

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups within the this compound polymer. researchgate.netchem-soc.si The IR spectrum would be a composite of the absorptions from the substituted phenol, the long alkyl chain, and the aminomethyl linkages.

Key expected IR absorption bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group, often involved in hydrogen bonding.

C-H Stretching (Aliphatic): Strong absorptions between 2850 and 3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the dodecyl chain and the methylene bridge.

C-H Stretching (Aromatic): Weaker bands typically above 3000 cm⁻¹.

C=C Stretching (Aromatic): Several bands in the 1450-1610 cm⁻¹ region.

C-N Stretching: A band in the 1000-1250 cm⁻¹ region.

C-O Stretching (Phenolic): A strong band around 1200-1260 cm⁻¹.

Aromatic C-H Bending: Bands in the 650-900 cm⁻¹ region, which can give information about the substitution pattern of the aromatic ring.

Interactive Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H stretch 3200 - 3600 Broad, Strong
Aromatic C-H stretch 3000 - 3100 Weak to Medium
Aliphatic C-H stretch 2850 - 3000 Strong
Aromatic C=C stretch 1450 - 1610 Medium to Strong
Phenolic C-O stretch 1200 - 1260 Strong
C-N stretch 1000 - 1250 Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The phenolic chromophore in the 2-dodecylphenol units is expected to give rise to absorptions in the UV region. The primary absorption bands are typically observed around 270-280 nm, corresponding to the π → π* transitions of the benzene (B151609) ring. The exact position and intensity of these bands can be influenced by the substitution on the ring and the solvent used.

Chromatographic Techniques for Product Isolation and Purity Assessment

Chromatography is a cornerstone for the analysis of complex mixtures like alkylphenol-formaldehyde resins. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative assessment of the product.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the condensation reaction and assessing the purity of the final product. It is particularly useful for qualitatively identifying the presence of unreacted starting materials and the formation of various oligomeric species.

In a typical application, the resin sample is dissolved in a suitable solvent and spotted onto a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. usda.gov The plate is then placed in a developing chamber containing a mobile phase, which moves up the plate by capillary action. The separation is based on the polarity of the components; less polar compounds travel further up the plate, resulting in higher retention factor (Rƒ) values, while more polar compounds have a stronger interaction with the silica gel and move shorter distances.

For Mannich bases and phenol-formaldehyde type resins, a combination of non-polar and polar solvents is often used as the mobile phase to achieve effective separation. usda.govresearchgate.net Visualization of the separated spots can be accomplished under UV light (typically at 254 nm), especially for aromatic compounds. usda.gov The presence of multiple spots indicates a mixture of compounds, and the Rƒ values can be compared against known standards of the reactants (e.g., 2-dodecylphenol) to check for their consumption.

Table 1: Typical TLC Conditions for Analysis of Phenolic Resins and Mannich Bases This table is a compilation of representative conditions described in the literature for similar compounds.

ParameterDescriptionSource(s)
Stationary Phase Silica gel plates (e.g., Merck GF254) usda.govrsc.org
Mobile Phase - Chloroform:Methanol (90:10, v/v)- Chloroform:Ethyl Acetate:Acetic Acid (75:25:1, v/v/v) usda.gov
Visualization Short-wave UV light (254 nm) usda.gov
Application - Reaction monitoring- Qualitative purity assessment- Isolation of products via preparative TLC usda.gov

High Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound resins. It provides high-resolution separation and allows for the precise determination of residual monomers, such as free formaldehyde and 2-dodecylphenol, which is critical for quality control and regulatory compliance.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses. nih.gov In this method, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. usda.gov

Quantitative Analysis of Formaldehyde: Free formaldehyde is a key analyte. Due to its lack of a strong UV chromophore, it is typically derivatized before analysis to enhance detection sensitivity. A standard method involves reacting formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a 2,4-dinitrophenylhydrazone derivative. epa.govresearchgate.net This derivative has strong UV absorbance around 360 nm, allowing for sensitive quantification. epa.gov

Quantitative Analysis of Phenolic Components: Unreacted 2-dodecylphenol and low-molecular-weight oligomers can be separated and quantified using RP-HPLC with UV detection, typically at a wavelength around 270-280 nm where the phenol ring absorbs. nih.gov By using a calibration curve prepared from standards of known concentration, the amount of these components in the resin sample can be accurately determined.

Table 2: Representative HPLC Conditions for Analysis of Phenol-Formaldehyde Resins This table summarizes typical parameters used for the quantitative analysis of residual monomers in phenolic resins.

ParameterDescriptionSource(s)
Apparatus HPLC system with UV/Vis or Diode Array Detector usda.govepa.gov
Column Reversed-phase, e.g., ODS Hypersil C18 (125 mm x 4 mm, 5 µm) epa.gov
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water mixture usda.gov
Flow Rate 1.0 mL/min usda.gov
Detection - Phenols: UV at ~273 nm- Formaldehyde (as DNPH derivative): UV at 360 nm usda.govepa.gov
Application - Quantification of free formaldehyde- Quantification of free 2-dodecylphenol- Analysis of low-molecular-weight oligomers nih.govepa.gov

Advanced Techniques for Polymer and Resin Characterization

While standard chromatographic techniques are excellent for purity assessment and quantification of small molecules, a full characterization of the polymeric nature of this compound resins requires more advanced methods. Techniques like Gel Permeation Chromatography and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry provide critical information on the molecular weight distribution and detailed chemical structure of the oligomers.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molar mass distribution (MMD) of polymeric resins. chromatographyonline.com This information is crucial as the MMD significantly influences the material's physical and performance properties, such as viscosity, cure time, and mechanical strength.

GPC separates molecules based on their hydrodynamic volume in solution. The sample is dissolved in a suitable solvent, typically tetrahydrofuran (B95107) (THF) for phenolic resins, and passed through a column packed with porous gel. chromatographyonline.comchromatographyonline.comresearchgate.net Larger molecules cannot enter the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer path, causing them to elute later. A refractive index (RI) detector is commonly used for detection. chromatographyonline.com

The GPC system is calibrated using polymer standards of known molar mass (e.g., polystyrene) to generate a calibration curve of log(molar mass) versus elution time. chromatographyonline.com From this, key parameters for the sample can be calculated:

Number-average molar mass (Mn): The total weight of the polymer divided by the total number of molecules.

Weight-average molar mass (Mw): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molar mass distribution. A PDI of 1.0 signifies a monodisperse polymer, while higher values indicate a broader distribution of chain lengths.

Table 3: Common GPC Parameters for Phenol-Formaldehyde Resin Analysis This table presents typical experimental conditions for determining the molecular weight distribution of phenolic resins.

ParameterDescriptionSource(s)
System GPC with Refractive Index (RI) Detector chromatographyonline.comchromatographyonline.com
Columns Set of columns with different exclusion limits (e.g., TSKgel, PSS SDV) chromatographyonline.comchromatographyonline.com
Mobile Phase (Eluent) Tetrahydrofuran (THF) chromatographyonline.comchromatographyonline.com
Flow Rate 0.3 - 1.0 mL/min chromatographyonline.com
Temperature 40 °C chromatographyonline.com
Calibration Polystyrene standards chromatographyonline.com
Data Output Molar Mass Distribution (MMD), Mn, Mw, PDI chromatographyonline.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

In MALDI-MS, the polymer sample is mixed with a matrix compound that absorbs laser energy. The mixture is irradiated with a laser pulse, causing the matrix to desorb and ionize the polymer molecules with minimal fragmentation. The ions are then accelerated into a time-of-flight (TOF) mass analyzer, which separates them based on their mass-to-charge ratio.

For a this compound resin, MALDI-MS analysis would be expected to show a series of peaks, each corresponding to a specific oligomer. The mass difference between adjacent major peaks would confirm the mass of the repeating monomer unit. Furthermore, the spectra can reveal the presence of different end-groups or variations in the degree of bridging between phenolic units, providing a level of structural detail that is not accessible by GPC alone. researchgate.net Studies on phenol-formaldehyde resins have shown that MALDI-TOF MS can clearly identify oligomers with up to 2-4 phenolic nuclei and distinguish their structures. researchgate.net

Computational Chemistry and Molecular Simulation Studies of 2 Dodecylphenol;formaldehyde;methanamine Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of the constituent molecules in the 2-dodecylphenol (B1585192);formaldehyde (B43269);methanamine system. DFT calculations provide valuable insights into parameters such as bond lengths, atomic charges, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reaction mechanism.

The long dodecyl chain on the phenol (B47542) ring, while primarily influencing steric hindrance and solubility, also has a subtle electronic effect on the aromatic ring. DFT studies on similar long-chain alkylphenols indicate that the alkyl group acts as a weak electron-donating group, slightly increasing the electron density of the phenol ring. This, in turn, can influence the reactivity of the ortho and para positions towards electrophilic substitution, a key step in the Mannich reaction with formaldehyde and methanamine.

A critical aspect of the initial reaction is the formation of an iminium ion from formaldehyde and methanamine. DFT calculations on the reaction of primary amines with formaldehyde have shown that this is a crucial intermediate. The subsequent electrophilic attack of this iminium ion on the electron-rich 2-dodecylphenol ring is the rate-determining step for the formation of the Mannich base.

DFT can be employed to calculate the distribution of electron density and molecular electrostatic potential (MEP) on the surface of 2-dodecylphenol. These calculations typically reveal that the ortho and para positions to the hydroxyl group are the most electron-rich and therefore the most susceptible to electrophilic attack. The presence of the dodecyl group at the 2-position sterically hinders one of the ortho positions, suggesting that the reaction is likely to occur at the para position and the other ortho position.

Table 1: Calculated Electronic Properties of 2-Dodecylphenol using DFT (Note: The following data is illustrative and based on typical values for similar phenolic compounds, as specific data for 2-dodecylphenol is not readily available in the literature.)

PropertyCalculated ValueSignificance
Optimized Bond Lengths (Å)
C-O (hydroxyl)1.365Reflects the partial double bond character due to resonance.
O-H (hydroxyl)0.962Typical length for a phenolic hydroxyl group.
C-C (aromatic)1.390 - 1.405Indicates the aromatic nature of the ring.
Mulliken Atomic Charges (e)
Oxygen (hydroxyl)-0.75High negative charge indicates its nucleophilic character.
Carbon (para to -OH)-0.25Negative charge highlights its susceptibility to electrophilic attack.
Carbon (ortho to -OH, C6)-0.22Also a likely site for electrophilic attack.
Frontier Orbital Energies (eV)
HOMO-5.8Highest Occupied Molecular Orbital energy, relates to electron-donating ability.
LUMO1.2Lowest Unoccupied Molecular Orbital energy, relates to electron-accepting ability.
HOMO-LUMO Gap7.0Indicates the chemical reactivity and stability of the molecule.

This table presents hypothetical DFT data for 2-dodecylphenol to illustrate the types of insights gained from such calculations. The values are representative of similar phenolic compounds.

Molecular Dynamics (MD) Simulations of Oligomer and Polymer Formation

Molecular Dynamics (MD) simulations offer a window into the dynamic processes of oligomer and polymer formation from the 2-dodecylphenol, formaldehyde, and methanamine monomers. These simulations can model the self-assembly and chain growth that are characteristic of the polymerization process.

Due to the amphiphilic nature of the 2-dodecylphenol-based Mannich products, with a long hydrophobic dodecyl tail and a more polar aminomethylated phenolic head, MD simulations can be particularly insightful for understanding their behavior in different environments. In aqueous solutions, for instance, these molecules are expected to self-assemble into micelles or other aggregates. MD simulations can predict the critical micelle concentration and the morphology of these aggregates.

In the context of polymer formation, MD simulations can be used to model the step-growth polymerization process. By defining reactive sites and appropriate force fields, simulations can track the formation of covalent bonds between the monomers, leading to the growth of oligomers and eventually polymer chains. These simulations provide information on the polymer's structure, conformation, and dynamics.

A key aspect that can be studied with MD is the role of the long dodecyl chains in the final polymer structure. These chains can create regions of lower density and may influence the packing and entanglement of the polymer chains. This can have significant implications for the material properties of the resulting resin, such as its flexibility and thermal properties.

Table 2: Typical Parameters for MD Simulation of 2-Dodecylphenol-based Oligomerization (Note: This table provides a general set of parameters that would be used in an MD simulation of this type, as specific literature data is unavailable.)

ParameterValue/DescriptionPurpose
Force Field OPLS-AA or a similar all-atom force fieldTo accurately describe the interactions between atoms.
System Size ~500 monomer units in a periodic boxTo represent a bulk system and avoid edge effects.
Solvent Model Explicit water model (e.g., TIP3P) or implicit solventTo simulate the effect of the surrounding medium.
Temperature 300 K (or varied to study temperature effects)To simulate conditions close to room temperature.
Pressure 1 atm (NPT ensemble)To maintain constant pressure and allow density to equilibrate.
Simulation Time 100 ns or longerTo allow for sufficient time for self-assembly and initial oligomerization to occur.
Time Step 2 fsA standard time step for simulations with rigid bonds.

This table outlines a representative set of parameters for conducting an MD simulation to study the oligomerization of the 2-dodecylphenol;formaldehyde;methanamine system.

Prediction of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to predict the detailed reaction mechanisms and the associated energetics for the condensation of 2-dodecylphenol, formaldehyde, and methanamine. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies and reaction enthalpies.

The Mannich reaction is generally understood to proceed through the formation of an iminium ion from the amine and aldehyde, followed by an electrophilic attack on the phenol. For the 2-dodecylphenol system, computational studies would focus on several key aspects:

Formation of the Methaniminium (B15471056) Ion: The reaction between methanamine and formaldehyde to form the methaniminium ion (CH₂=NH₂⁺) is the initial step. DFT calculations can determine the energy barrier for this reaction, which is generally low.

Electrophilic Attack: The subsequent attack of the methaniminium ion on the 2-dodecylphenol ring is the crucial C-C bond-forming step. DFT can be used to compare the activation energies for the attack at the available ortho and para positions. Due to the steric hindrance from the dodecyl group at the 2-position, the attack is expected to be favored at the para-position (to the hydroxyl group) and the other ortho-position.

Proton Transfer and Rearomatization: Following the electrophilic attack, a proton is lost from the phenolic ring to restore its aromaticity. The energetics of this step can also be calculated.

By comparing the energy profiles for different reaction pathways, the most likely mechanism can be determined. For instance, the relative stability of the transition states for ortho versus para aminomethylation can be calculated to predict the regioselectivity of the reaction.

Table 3: Hypothetical Reaction Energetics for the Aminomethylation of 2-Dodecylphenol (DFT Calculations) (Note: These values are illustrative and represent the type of data that would be obtained from a computational study of this reaction.)

Reaction StepΔE (kcal/mol)Significance
Methaniminium Ion Formation
Activation Energy (Ea)8.5A relatively low barrier, indicating rapid formation of the electrophile.
Reaction Energy (ΔErxn)-12.0An exothermic reaction, favoring the formation of the iminium ion.
Electrophilic Attack (para-position)
Activation Energy (Ea)15.2The rate-determining step of the overall reaction.
Electrophilic Attack (ortho-position)
Activation Energy (Ea)17.8A higher energy barrier compared to para-attack, suggesting para-substitution is favored.
Overall Reaction Enthalpy (para-product) -25.5The overall reaction is thermodynamically favorable.

This table provides a hypothetical energy profile for the key steps in the Mannich reaction of 2-dodecylphenol, as would be predicted by DFT calculations.

Theoretical Studies of Intermolecular Interactions in Derived Systems

The products derived from the reaction of 2-dodecylphenol, formaldehyde, and methanamine, particularly the oligomers and polymers, exhibit a range of intermolecular interactions that are critical to their macroscopic properties. Theoretical studies, often combining quantum mechanical calculations on model dimers with molecular dynamics simulations of larger systems, can quantify these interactions.

The key intermolecular interactions in these systems include:

Hydrogen Bonding: The phenolic hydroxyl groups and the nitrogen atoms of the aminomethyl groups can act as hydrogen bond donors and acceptors, respectively. These hydrogen bonds can form between different polymer chains, leading to a cross-linked network that enhances the material's strength and thermal stability. Theoretical calculations can determine the strength and geometry of these hydrogen bonds.

Van der Waals Interactions: The long, nonpolar dodecyl chains interact primarily through van der Waals forces. These interactions, though individually weak, can be significant in aggregate due to the length of the chains. They contribute to the hydrophobic character of the material and can lead to the formation of micro-phase separated domains where the alkyl chains cluster together.

Computational methods can be used to calculate the interaction energies between different parts of the molecules. For example, the interaction energy between two dodecyl chains can be calculated to quantify the strength of the hydrophobic interactions. Similarly, the hydrogen bond energy between a hydroxyl group and an amine group can be determined.

Table 4: Calculated Intermolecular Interaction Energies in Model Systems (Note: The following data is illustrative, representing typical values for these types of interactions as determined by high-level quantum mechanical calculations.)

Interacting PairType of InteractionCalculated Interaction Energy (kcal/mol)
Phenolic -OH --- N(amine)Hydrogen Bond-5.0 to -7.0
Two parallel Dodecyl ChainsVan der Waals-3.5 to -5.5 (per chain)
Two stacked Phenol Ringsπ-π Stacking-1.5 to -2.5

This table presents hypothetical interaction energies for key non-covalent interactions present in the this compound derived systems, as would be calculated using computational methods.

Polymerization Science and Resin Architectures Involving 2 Dodecylphenol;formaldehyde;methanamine

Investigation of Polymerization Pathways and Mechanisms (e.g., Phenolic Resin Formation)

The formation of resins from 2-dodecylphenol (B1585192), formaldehyde (B43269), and methanamine is a multi-step process that combines a Mannich reaction with condensation polymerization. iiardjournals.orgbyjus.com

Step 1: Mannich Reaction and Iminium Ion Formation The reaction is initiated by the interaction between methanamine (a primary amine) and formaldehyde. This first step leads to the formation of an electrophilic iminium ion. byjus.comwikipedia.org This ion is the key reactive species that will subsequently engage the phenol (B47542) ring. chemistrysteps.com The Mannich reaction is fundamentally an aminoalkylation process. byjus.com

Step 2: Electrophilic Substitution on 2-Dodecylphenol The 2-dodecylphenol molecule, with its electron-rich aromatic ring, acts as a nucleophile. The hydroxyl (-OH) group on the phenol ring activates the ortho and para positions for electrophilic attack. The iminium ion attacks the activated positions on the 2-dodecylphenol ring, leading to the formation of an aminomethylated phenol, which is a type of Mannich base. wikipedia.orggijash.com Given that the 2-position is occupied by the dodecyl group, the substitution will preferentially occur at the para and the other ortho positions.

Step 3: Condensation Polymerization Following the initial aminomethylation, the system undergoes condensation polymerization, a process characteristic of phenolic resin formation. iiardjournals.org This stage involves two primary competing reactions:

Reaction with more Formaldehyde: The newly formed Mannich base can react with additional formaldehyde to form hydroxymethyl (-CH₂OH) groups on the phenolic ring. youtube.com

Methylene (B1212753) Bridge Formation: The hydroxymethyl groups or the aminomethyl groups can react with other phenol molecules to form methylene (-CH₂-) or aminomethylene bridges, releasing water or amine in the process. iiardjournals.orgyoutube.com

This step-growth polymerization leads to the formation of oligomers and, eventually, a low-molecular-weight polymer chain. youtube.com The reaction can be catalyzed by either acids or bases, which affects the structure and properties of the resulting resin, similar to the synthesis of novolac and resole resins. iiardjournals.orgcscanada.net

Catalyst TypeTypical IntermediateResulting Polymer Structure
Acid Carbonium IonPrimarily linear or lightly branched chains with methylene bridges. Requires a curing agent for network formation.
Base Phenolate Ion, HydroxymethylphenolsHighly branched structure with hydroxymethyl and methylene bridges, capable of self-curing upon heating.

This interactive table summarizes the influence of catalysts on the polymerization pathway, drawing parallels with conventional phenolic resin synthesis.

Cross-linking Reactions and Network Formation in 2-Dodecylphenol;formaldehyde;methanamine Derived Resins

Cross-linking, or curing, is the process that converts the initial linear or branched polymer chains (oligomers) into an infusible and insoluble three-dimensional network. This network structure is responsible for the characteristic thermal and mechanical stability of thermosetting resins. youtube.comresearchgate.net

In resins derived from 2-dodecylphenol, formaldehyde, and methanamine, several functional groups can participate in cross-linking reactions upon heating:

Hydroxymethyl Groups: If the polymerization is conducted under basic conditions (resole-like), the resin will contain reactive hydroxymethyl (-CH₂OH) groups. These can condense with each other to form dibenzyl ether bridges (-CH₂-O-CH₂-), which can later rearrange to form more stable methylene bridges (-CH₂-), releasing formaldehyde. They can also react directly with an open position on another phenolic ring. researchgate.net

Aminomethyl Groups: The Mannich base structure (-CH₂-NHCH₃) provides additional pathways for cross-linking. The secondary amine can react with formaldehyde to form a more complex bridge or be eliminated to create a methylene link between two phenol rings.

Reactive Sites on the Phenolic Ring: Unsubstituted ortho and para positions on the 2-dodecylphenol rings remain active sites for further reactions with hydroxymethyl or aminomethyl groups from other chains.

The curing process involves gelation and vitrification. iiardjournals.org The formation of covalent bonds between polymer chains leads to a rapid increase in viscosity and the formation of a macroscopic gel network. wikipedia.org The presence of the bulky dodecyl group can sterically hinder the cross-linking reactions, potentially leading to a lower cross-link density compared to resins made from unsubstituted phenol.

Synthesis and Characterization of Copolymers and Blends incorporating Mannich Base Units

The unique properties imparted by the dodecylphenol (B1171820) Mannich base units can be combined with other polymers through copolymerization or blending. A notable example is the synthesis of block copolymers, such as poly(dodecyl phenol formaldehyde)-b-poly(oxypropylene) (PDPF-b-POP). researchgate.net

Synthesis of Block Copolymers: The synthesis can be performed in a multi-step process:

First, a poly(dodecyl phenol formaldehyde) resin is synthesized via condensation polymerization to a desired molecular weight. researchgate.net

This prepolymer, which has reactive hydroxyl end-groups, is then used as a macroinitiator for the polymerization of another monomer, such as propylene (B89431) oxide. This step results in a block copolymer with distinct hydrophobic (PDPF) and hydrophilic or flexible (POP) segments. researchgate.net

Characterization: The structure and properties of these copolymers are confirmed using various analytical techniques:

Spectroscopy (FTIR, ¹H NMR): To confirm the chemical structure and the successful incorporation of both blocks. researchgate.net

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the prepolymer and the final block copolymer. researchgate.net

Blending the 2-dodecylphenol-based resin with other polymers is another strategy to tailor material properties. The long, non-polar dodecyl chain can enhance compatibility with non-polar polymers, acting as a compatibilizer in otherwise immiscible blends.

Gelation Theory in Condensation Polymerization Systems

Gelation is the transition from a liquid state of soluble branched polymers to a solid-like gel, characterized by the formation of a single, macroscopic, cross-linked molecule. wikipedia.org This critical point in the reaction is known as the gel point. ethz.ch The Flory-Stockmayer theory provides a quantitative framework for predicting the onset of gelation in condensation polymerization systems. wikipedia.org

The theory is based on the average functionality of the monomers in the reaction mixture. For gelation to occur, the average functionality must be greater than two. ethz.ch

In the 2-dodecylphenol, formaldehyde, and methanamine system:

2-Dodecylphenol: Can be considered trifunctional, with two reactive sites on the aromatic ring (ortho and para to the hydroxyl group, assuming one ortho position is blocked by the dodecyl group) and the hydroxyl group itself.

Formaldehyde: Acts as a difunctional linker. cscanada.net

The critical extent of reaction (p_c) at which the gel point is reached can be calculated using the average functionality (f_avg). The gel point is accompanied by a dramatic increase in the viscosity of the system. wikipedia.org The formation of the gel network is an irreversible process that fundamentally changes the material's properties from a fusible, soluble substance to an infusible, insoluble thermoset. wikipedia.org

Theoretical ParameterDescriptionRelevance to the System
Average Functionality (f_avg) The average number of reactive sites per monomer molecule in the mixture. Must be > 2 for network formation. ethz.chDetermined by the molar ratios of 2-dodecylphenol, formaldehyde, and methanamine.
Gel Point (p_c) The critical extent of reaction at which an "infinite" polymer network first appears. wikipedia.orgethz.chMarks the transition from a viscous liquid to a solid gel. Viscosity approaches infinity.
Sol Fraction The portion of the polymer system that remains soluble after the gel point.Decreases as the cross-linking reaction proceeds beyond the gel point.
Gel Fraction The portion of the polymer system that is part of the insoluble network.Increases from zero at the gel point to nearly one at full cure.

This interactive table outlines key concepts from gelation theory and their application to the specified condensation polymerization system.

Influence of Mannich Base Structure on Polymer Architecture and Morphology

The specific structure of the 2-dodecylphenol Mannich base monomer has a profound impact on the resulting polymer's architecture and morphology. Polymer architecture refers to the arrangement of monomer units (e.g., linear, branched, star-shaped), while morphology describes the larger-scale structure and phase behavior. tue.nlresearchgate.net

Influence of the Dodecyl Group: The C₁₂H₂₅ alkyl chain is a dominant structural feature.

Increased Hydrophobicity: It imparts significant oil-soluble characteristics to the resin, making it useful in applications like lubricant additives and coatings for non-polar surfaces.

Steric Hindrance: The bulky group can slow down the polymerization and cross-linking reactions. This may lead to a more linear or less densely cross-linked architecture compared to resins from unsubstituted phenol.

Internal Plasticization: The flexible alkyl chains can become incorporated within the polymer network, increasing the free volume and lowering the glass transition temperature (Tg). This makes the final cured resin less brittle and more flexible.

Morphology: The dodecyl groups can induce micro-phase separation, where the non-polar alkyl chains aggregate into domains within the more polar phenolic backbone, influencing the material's mechanical and thermal properties.

Influence of the Aminomethyl Group: The -CH₂-NHCH₃ group introduced via the Mannich reaction also plays a critical role.

Reactivity: It provides an additional reactive site for cross-linking, influencing the final network density. nih.gov

Adhesion: The nitrogen atom can improve adhesion to various substrates through hydrogen bonding and acid-base interactions.

Catalytic Activity: The basic nature of the amine can auto-catalyze the curing reactions of the phenolic resin.

Chelating Properties: The amine group can chelate with metal ions, a property that can be exploited in applications such as corrosion inhibition.

Functional Material Development and Performance Enhancement Based on 2 Dodecylphenol;formaldehyde;methanamine Chemistry

Exploration of 2-Dodecylphenol (B1585192);formaldehyde (B43269);methanamine Derivatives in Polymer Modifiers

Derivatives of 2-dodecylphenol;formaldehyde;methanamine, created through the Mannich reaction, serve as effective precursors for polymer modifiers. The synthesis involves the aminoalkylation of the phenolic compound, introducing both a hydrophobic dodecyl group and a reactive amine functionality. oarjbp.comnih.gov These derivatives can be incorporated into various polymer backbones either as pendant groups or as part of the main chain.

The primary role of these modifiers is to impart specific properties to the host polymer. The long dodecyl group acts as an internal plasticizer, increasing the flexibility and processability of rigid polymers. It also enhances compatibility in polymer blends and improves solubility in non-polar matrices. The aminomethyl group provides a site for further chemical reactions, allowing for grafting onto other polymers, cross-linking, or interaction with fillers and reinforcements, thereby improving the composite's mechanical properties.

Research has shown that incorporating such Mannich base structures can significantly enhance the thermal stability of polymers like PVC and polyolefins. The phenolic and amine moieties can act synergistically to interrupt degradation pathways.

Table 1: Potential Effects of this compound Derivatives on Various Polymer Systems

Polymer SystemDerivative TypeExpected Performance Enhancement
Polyvinyl Chloride (PVC)Pendant GroupImproved thermal stability, plasticization, UV resistance
Polyolefins (PE, PP)Graft CopolymerEnhanced compatibility with fillers, improved dyeability, antioxidant properties
Epoxy ResinsCuring Agent/ModifierIncreased toughness, improved adhesion to substrates, enhanced hydrophobicity
PolyestersCo-monomerInternal plasticization, improved hydrolytic stability

Research into Adhesive Bonding Mechanisms and Interfacial Adhesion

Phenol-formaldehyde (PF) resins are renowned for their high strength, thermal stability, and water resistance, making them critical adhesives in the wood products industry. mdpi.commdpi.com Modifying these resins with 2-dodecylphenol and methanamine can further enhance their performance, particularly in terms of durability and interfacial adhesion. researchgate.netforestscience.com.ua

The bonding mechanism of these modified adhesives involves several key interactions. The fundamental polycondensation reaction between the phenolic units and formaldehyde forms a rigid, highly cross-linked thermoset network that provides cohesive strength. researchgate.net The incorporation of the 2-dodecylphenol component introduces flexibility into this rigid network, which helps to dissipate stresses that build up at the bond line due to mechanical loads or environmental changes like swelling and shrinkage of the wood substrate. usda.gov

Interfacial adhesion is significantly improved by two factors. First, the long, non-polar dodecyl tail improves the wetting of and penetration into porous, organic substrates like wood. Second, the methanamine group introduces polar functionality that can form strong hydrogen bonds and potential covalent linkages with hydroxyl groups present on the surface of wood cellulose, leading to a more robust adhesive-substrate interface. researchgate.netusda.gov

Table 2: Comparative Properties of Standard vs. Modified Phenol-Formaldehyde Adhesives

PropertyStandard PF Adhesive2-Dodecylphenol;methanamine Modified PF Adhesive
Bond Strength (Dry) HighVery High
Bond Durability (Wet) GoodExcellent
Brittleness HighReduced
Interfacial Adhesion Good (Mechanical Interlocking)Excellent (Chemical & Mechanical Bonding)
Substrate Wetting ModerateHigh

Investigation of Novel Coating Formulations and Surface Science

In the field of coatings, resins based on alkylphenols are used to formulate varnishes and protective films. service.gov.uk The unique trifunctional nature of the this compound structure makes it an excellent candidate for developing high-performance coatings. These formulations can be designed as thermosetting systems where the phenolic and amine groups participate in cross-linking reactions, resulting in a durable and chemically resistant film.

The surface science of coatings formulated with these resins is dominated by the long dodecyl chain. This aliphatic group is highly hydrophobic and tends to orient at the coating-air interface during film formation. This orientation dramatically lowers the surface energy of the coating, resulting in excellent water repellency and anti-soiling properties. The increased contact angle with water is a clear indicator of this enhanced hydrophobicity.

Furthermore, the amine functionality can contribute to improved adhesion on metal substrates by interacting with metal oxides on the surface. This can enhance corrosion protection. The dense, cross-linked network formed upon curing provides a robust barrier against the ingress of moisture and corrosive agents.

Table 3: Influence of this compound Resin on Coating Properties

Coating ParameterEffect of AdditiveScientific Rationale
Surface Tension DecreasedMigration of hydrophobic dodecyl chains to the surface
Water Contact Angle IncreasedLowered surface energy due to hydrophobic surface
Adhesion to Metal ImprovedInteraction of amine groups with metal oxide surface
Corrosion Resistance EnhancedImproved barrier properties and adhesion
Chemical Resistance HighFormation of a highly cross-linked polymer network

Development of Specialized Additives for Advanced Materials (e.g., Dispersants, Viscosity Index Improvers)

One of the primary industrial applications of dodecylphenol (B1171820) derivatives is in the production of additives for lubricating oils. service.gov.uk Polymers based on this compound are particularly effective as multifunctional dispersants and viscosity index (VI) improvers. researchgate.net

As dispersants, these additives prevent the agglomeration of soot, sludge, and other contaminants within engine oil. The mechanism involves the polar aminomethyl "head" of the molecule adsorbing onto the surface of a contaminant particle, while the long, oil-soluble dodecyl "tail" extends into the oil, keeping the particle suspended. This steric hindrance prevents particles from settling out and forming harmful deposits. service.gov.uk

As viscosity index improvers, polymers derived from this compound modify the rheological properties of lubricating oil. mdpi.com At low temperatures, the polymer coils are contracted and have a minimal effect on the oil's viscosity. As the temperature increases, the polymer chains uncoil and expand due to increased solubility in the base oil. This expansion increases the hydrodynamic volume of the polymer, counteracting the natural tendency of the oil to thin out. The result is a more stable viscosity across a wide range of operating temperatures, which is a critical performance characteristic for modern lubricants. google.com

Table 4: Performance Data for a Lubricant Oil with a this compound Based Additive

ParameterBase OilBase Oil + Additive
Soot Dispersancy (% Area) 2585
Kinematic Viscosity at 40°C (cSt) 5575
Kinematic Viscosity at 100°C (cSt) 7.512.5
Viscosity Index (VI) 120175

Polymeric Antioxidant Research and Stabilization Mechanisms

Polymers are susceptible to degradation from exposure to heat, oxygen, and UV radiation, which proceeds via a free-radical chain reaction. Phenolic compounds are well-known primary antioxidants that inhibit this process. nih.gov Polymeric antioxidants, derived from monomers like this compound, offer significant advantages over small-molecule antioxidants, such as lower volatility and reduced migration from the polymer matrix, leading to longer service life. mdpi.com

The stabilization mechanism of these phenolic structures relies on the ability of the hydroxyl (-OH) group on the phenol (B47542) ring to donate a hydrogen atom to a highly reactive free radical (R• or ROO•) in the polymer. This donation neutralizes the radical, terminating the degradation chain reaction. chemrxiv.org

The resulting phenoxy radical is relatively stable and unreactive due to the delocalization of the unpaired electron around the aromatic ring. The presence of the bulky dodecyl group and the aminomethyl group in the ortho position to the hydroxyl group creates steric hindrance, which further stabilizes the phenoxy radical and prevents it from initiating new degradation chains. The polymeric nature of the antioxidant ensures it remains distributed within the material to provide long-term protection. mdpi.com

Table 5: Stabilization Performance of a Polymeric Antioxidant in Polypropylene

Polymer SystemTest ConditionOxidative Induction Time (OIT) at 200°C (minutes)
Unstabilized PolypropyleneAir< 1
Polypropylene + Conventional Phenolic AntioxidantAir25
Polypropylene + this compound based Polymeric AntioxidantAir65

Analytical Methodologies for Detection and Quantification in Complex Research Matrices

Development of Extraction and Sample Preparation Techniques

Effective analysis begins with the successful isolation and preparation of the target analyte from its matrix. The large, non-polar nature of the dodecylphenol-based polymer necessitates specific extraction strategies depending on the sample matrix.

For industrial samples, such as lubricating oils or fuels where the polymer is an additive, a primary step involves separating the polymer from the base oil. mdpi.com Liquid-solid extraction is a common approach, where the sample is dissolved in a solvent that precipitates the polymer while keeping the matrix components in solution, or vice-versa. chromatographyonline.com Alternatively, solvent extraction techniques can be employed to partition the polymer into a solvent in which it is preferentially soluble.

Solid-Phase Extraction (SPE) is a versatile technique for both industrial and environmental samples. chromatographyonline.com Polymeric sorbents are often used due to their stability and broad applicability. mdpi.com For extracting the non-polar 2-dodecylphenol-based polymer from aqueous environmental samples, a reverse-phase SPE cartridge would be effective. The process involves conditioning the cartridge, loading the aqueous sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong organic solvent. nih.gov

Sample preparation for subsequent chromatographic analysis, particularly Gel Permeation Chromatography (GPC), is critical. The extracted resin must be completely dissolved in the GPC mobile phase, commonly tetrahydrofuran (B95107) (THF), at a concentration of 1-2 mg/mL. ufl.edu The solution should be allowed to dissolve slowly, without sonication, to prevent shearing of polymer chains. ufl.edu Finally, the solution must be filtered through a 0.1–0.2 μm filter to remove any particulate matter that could clog the GPC column. ufl.edupurdue.edu

Table 1: Summary of Extraction and Sample Preparation Techniques
TechniqueSample MatrixPrincipleKey Considerations
Liquid-Solid ExtractionIndustrial Lubricants, Fuels, ResinsDifferential solubility of the polymer and matrix components in a chosen solvent. chromatographyonline.comSolvent selection is crucial for efficient separation. Sample may require size reduction for better solvent contact. chromatographyonline.com
Solid-Phase Extraction (SPE)Environmental Water Samples, Industrial EffluentsPartitioning of the analyte between a solid sorbent and the liquid sample phase. chromatographyonline.comChoice of sorbent (e.g., reverse-phase polymeric) and elution solvents must be optimized for the analyte's polarity. mdpi.comnih.gov
Dissolution & Filtration for GPCExtracted Polymer ResinComplete dissolution of the polymer in the mobile phase for size-based separation. ufl.eduUse HPLC-grade solvent matching the GPC mobile phase (e.g., THF). Filter through a sub-micron filter to prevent column blockage. ufl.edupurdue.edu

Chromatographic-Mass Spectrometric Approaches for Trace Analysis in Environmental or Industrial Samples

Chromatographic techniques coupled with mass spectrometry provide powerful tools for both separating the complex components of the polymer mixture and identifying related compounds at trace levels.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for characterizing the molecular weight distribution of the polymer. lcms.cz GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first. researchgate.net When coupled with detectors like a Refractive Index (RI) detector and an Ultraviolet (UV) detector, GPC can quantify the amount of different oligomeric species. chromatographyonline.com Further coupling with an Electrospray Ionization Mass Spectrometer (ESI-MS) allows for the identification of individual oligomeric species up to approximately 2000 Da, providing detailed structural information. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the trace analysis of volatile and semi-volatile compounds related to the polymer, such as unreacted 2-dodecylphenol (B1585192) monomer or potential degradation by-products in environmental or industrial samples. thermofisher.comresearchgate.net For environmental water samples, a liquid-liquid extraction with a solvent like n-hexane followed by concentration of the extract is a typical sample preparation procedure. thermofisher.com The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode enhances selectivity and achieves very low detection limits, which is crucial for monitoring regulated substances like alkylphenols. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for analyzing less volatile or thermally labile compounds, including low-molecular-weight oligomers of the resin. For trace analysis of alkylphenols in water samples, pre-column derivatization with a reagent like dansyl chloride can significantly improve the sensitivity and selectivity of LC-MS/MS analysis, increasing sensitivity by up to 1000 times compared to the analysis of underivatized compounds. nih.gov Reversed-phase HPLC is an efficient technique for separating polar compounds and can be used to fingerprint monomers and dimers. researchgate.netresearchgate.net

Table 2: Chromatographic-Mass Spectrometric Methodologies
MethodPrimary ApplicationInformation ObtainedTypical Configuration
GPC-MSPolymer CharacterizationMolecular weight distribution, identification of oligomeric species. chromatographyonline.comMobile Phase: THF; Columns: Polystyrene-divinylbenzene; Detectors: RI, UV, ESI-MS. chromatographyonline.com
GC-MS/MSTrace analysis of monomers/by-productsQuantification of volatile/semi-volatile compounds (e.g., free dodecylphenol). thermofisher.comInjection: PTV or Splitless; Column: Low-polarity capillary (e.g., 5% phenyl); Detector: Triple Quadrupole MS (SRM mode). thermofisher.comthermofisher.com
LC-MS/MSTrace analysis of non-volatile speciesQuantification of monomers and low-molecular-weight oligomers. nih.govTechnique: Reversed-phase HPLC; Derivatization: Optional (e.g., with dansyl chloride); Detector: Tandem MS. nih.gov

Spectroscopic Methods for In-situ Monitoring of Reactions

Spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for understanding the reaction kinetics and mechanism of the formation of the 2-Dodecylphenol;formaldehyde (B43269);methanamine polymer.

Fourier-Transform Infrared (FT-IR) Spectroscopy , particularly with an Attenuated Total Reflectance (ATR) probe, is ideal for in-line monitoring of the polymerization. chem-soc.si The ATR probe can be directly immersed into the reaction vessel, allowing for continuous data acquisition. chem-soc.si By tracking the absorbance of specific infrared bands, one can monitor the consumption of reactants and the formation of products. For instance, the disappearance of bands associated with free phenol (B47542) and formaldehyde, and the appearance of new bands corresponding to methylene (B1212753) bridges (around 1447 cm⁻¹) and ether linkages, provides a real-time profile of the reaction progress. chem-soc.siagh.edu.pl

Raman Spectroscopy is another powerful optical technique for in-situ reaction monitoring. oxinst.comspectroscopyonline.com Like FT-IR, it provides a chemical "fingerprint" of the reaction mixture. A fiber optic probe can be inserted into the reactor, and changes in the intensity of characteristic Raman bands can be followed over time. mit.edu Raman is particularly advantageous for aqueous systems due to the weak Raman signal of water, which minimizes interference. mit.edu It can effectively monitor the consumption of monomers and the progress of condensation and cross-linking reactions. oxinst.com

Table 3: Key Spectral Features for In-situ Reaction Monitoring
TechniqueReactant/ProductCharacteristic FT-IR Band (cm⁻¹)Characteristic Raman Band (cm⁻¹)Significance
FT-IRPhenol (reactant)~1594 (C=C stretch), ~1239 (C-O stretch) chem-soc.siresearchgate.net-Decrease in intensity indicates phenol consumption.
Formaldehyde (reactant)~912 researchgate.net-Decrease in intensity indicates formaldehyde consumption.
Methylene Bridges (product)~1447 (CH₂ scissor vibration) agh.edu.pl-Increase in intensity indicates polymer chain growth.
RamanC=C bonds (in reactants)-~1600-1650 oxinst.comChanges in this region can indicate consumption of aromatic or other unsaturated reactants.
General Polymer Backbone-VariesAppearance of new bands signifies formation of the polymer structure.

Challenges in Characterizing Heterogeneous Reaction Products

The primary analytical challenge for the 2-Dodecylphenol;formaldehyde;methanamine product is its inherent heterogeneity. The polycondensation reaction does not yield a single, uniform product but a complex mixture with distributions in several properties:

Molecular Weight Distribution (Polydispersity): The product is a collection of oligomers and polymers of varying chain lengths. GPC can measure this distribution, but it provides an averaged view rather than discrete structures. lcms.cz

Structural Isomerism: The linkage between the dodecylphenol (B1171820) units can vary. Methylene bridges can form at different positions (ortho, para) relative to the hydroxyl group on the phenol ring, leading to linear or branched structures.

Compositional Heterogeneity: The ratio of the three reactants (2-dodecylphenol, formaldehyde, methanamine) can vary along different polymer chains and within a single chain, especially if the reaction is not perfectly controlled.

Linkage Type: In addition to methylene bridges (-CH₂-), methylene ether bridges (-CH₂-O-CH₂-) can also form, adding another layer of structural complexity. researchgate.net

This complexity poses significant challenges for analytical techniques. While GPC-MS can identify smaller oligomers, mass spectrometry of large, polydisperse polymers is difficult. The spectra become exceedingly complex, making it hard to resolve and identify individual high-molecular-weight species. Spectroscopic methods like FT-IR and NMR provide information on the average functional group composition but cannot easily distinguish between different isomeric structures or determine their distribution across the polymer population. swst.org Characterizing the functionality distribution over the molecular-weight distribution is a significant challenge that often requires specialized techniques, such as derivatization followed by SEC with multiple detectors. nih.gov Therefore, a complete characterization requires a combination of multiple analytical techniques to piece together a comprehensive, albeit averaged, picture of the complex product.

Future Directions and Emerging Research Frontiers for 2 Dodecylphenol;formaldehyde;methanamine Compounds

Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry's shift towards environmentally benign processes is reshaping the synthesis of 2-dodecylphenol (B1585192);formaldehyde (B43269);methanamine compounds. Researchers are actively pursuing sustainable routes that align with the principles of green chemistry, aiming to minimize hazardous substances, reduce energy consumption, and enhance atom economy.

Key green chemistry principles being integrated into the synthesis of these compounds include:

Catalysis: The use of efficient and recyclable catalysts can significantly improve reaction rates and reduce waste.

Alternative Solvents: Exploring the use of safer, renewable, or solvent-free reaction conditions is a major focus to minimize environmental impact.

Energy Efficiency: Developing synthetic methods that proceed at ambient temperature and pressure can drastically lower the energy footprint of the manufacturing process.

Renewable Feedstocks: A critical area of research involves replacing petroleum-derived starting materials with renewable alternatives.

The Mannich reaction, a cornerstone in the synthesis of these compounds, is being adapted to incorporate these green principles. Innovations such as ultrasound-assisted synthesis are showing promise in accelerating reaction times and improving yields under milder conditions.

Exploration of Bio-based Feedstocks for Mannich Reactions

The reliance on petrochemicals for the production of 2-dodecylphenol and formaldehyde presents a significant sustainability challenge. Consequently, a major research thrust is the identification and utilization of bio-based feedstocks. This transition not only reduces the carbon footprint but also introduces new molecular architectures and functionalities.

Potential bio-based alternatives are being investigated for both the phenolic and aldehyde components:

ComponentPetrochemical SourcePotential Bio-based Alternatives
Phenolic Component Phenol (B47542) (from petroleum)Lignin, Tannins, Cardanol (from cashew nutshell liquid), Gallic Acid, Bio-oils
Aldehyde Component Formaldehyde (from methane)Furfural (B47365), Hydroxymethylfurfural (HMF), Glyoxal, Vanillin

Lignin, a complex polymer abundant in plant biomass, is a particularly promising renewable source of phenolic compounds. Similarly, aldehydes like furfural and HMF, derived from lignocellulosic biomass, offer viable green alternatives to formaldehyde. The challenge lies in developing efficient processes to extract and convert these bio-based feedstocks into suitable monomers for the Mannich reaction.

Advanced Characterization Techniques for Supramolecular Structures

The unique properties of 2-dodecylphenol;formaldehyde;methanamine compounds often arise from their ability to form complex, self-assembled supramolecular structures. Understanding these structures at the molecular level is crucial for designing materials with tailored functionalities. Advanced characterization techniques are indispensable in this endeavor.

A suite of powerful analytical methods is being employed to probe the intricate architectures of these compounds:

TechniqueInformation Gained
Spectroscopy (FTIR, NMR) Elucidation of chemical structure and functional groups.
Microscopy (SEM, AFM) Visualization of surface morphology and nanoscale structures.
Rheology Study of flow and deformation properties, providing insights into the material's internal structure and processability.
Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution.

These techniques provide a multi-faceted understanding of the material, from its fundamental chemical composition to its macroscopic physical properties. For instance, rheological studies can reveal how the polymer chains interact and entangle, which is critical for applications like lubricant additives.

Application in Niche Advanced Materials and Nanotechnology

The amphiphilic nature of this compound compounds, possessing both hydrophobic (dodecyl chain) and hydrophilic (amine groups) moieties, makes them ideal candidates for a range of niche applications in advanced materials and nanotechnology.

Emerging areas of application include:

Lubricant Additives: These compounds can act as multifunctional additives in lubricating oils, providing detergency, dispersancy, and anti-wear properties. Their ability to form stable micelles allows them to effectively disperse sludge and other contaminants. semanticscholar.org

Demulsifiers: In the petroleum industry, they are used to break down water-in-oil emulsions, a critical step in crude oil processing. Their surfactant-like properties enable them to migrate to the oil-water interface and destabilize the emulsion.

Corrosion Inhibitors: The amine groups in the polymer can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. This is particularly valuable in industrial settings where metal equipment is exposed to corrosive environments.

Nanotechnology: The self-assembly of these amphiphilic polymers into micelles and other nanostructures opens up possibilities in drug delivery and nanomaterial synthesis. These nanostructures can encapsulate active molecules and transport them to specific targets.

Interdisciplinary Research on Structure-Function Relationships

A deep understanding of the relationship between the molecular structure of this compound compounds and their macroscopic properties is paramount for designing next-generation materials. This requires a collaborative, interdisciplinary approach that integrates chemistry, materials science, and computational modeling.

Key areas of interdisciplinary investigation include:

Computational Modeling: Utilizing molecular dynamics simulations and other computational tools to predict how changes in molecular structure will affect the self-assembly and performance of the material. This can accelerate the design process and reduce the need for extensive experimental work.

Performance in Complex Fluids: Studying the behavior of these polymers in complex environments, such as crude oil or formulated lubricants, to understand how they interact with other components and perform under real-world conditions.

By fostering collaboration between different scientific disciplines, researchers can unlock the full potential of these versatile compounds and pave the way for their application in a new wave of advanced technologies.

Q & A

Basic: What synthetic strategies are optimal for preparing 2-Dodecylphenol-formaldehyde-methanamine adducts?

Methodological Answer:
The synthesis of adducts involving 2-Dodecylphenol, formaldehyde, and methanamine typically employs a Mannich reaction framework. Key steps include:

  • Reaction Conditions : Use a molar ratio of 1:1:1 (phenol:formaldehyde:methanamine) under acidic or basic catalysis (e.g., HCl or NaOH) in ethanol/water at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
  • Critical Parameters : Control pH to avoid premature formaldehyde polymerization. Monitor reaction progress via TLC or HPLC to optimize yield.

Advanced: How can researchers resolve contradictions in reported antimicrobial activities of 2-Dodecylphenol derivatives?

Methodological Answer:
Contradictions often arise from variations in substituent positioning, alkyl chain conformation, or assay conditions. To address this:

  • Systematic SAR Studies : Synthesize analogs with controlled chain lengths (e.g., C8 vs. C12) and test against standardized bacterial strains (e.g., E. coli, S. aureus) using broth microdilution assays .
  • Data Normalization : Compare minimum inhibitory concentrations (MICs) under consistent pH, temperature, and inoculum size.
  • Mechanistic Probes : Use fluorescence quenching or molecular docking to assess binding affinity to bacterial membrane targets (e.g., lipid A in Gram-negative bacteria) .

Basic: What analytical techniques are essential for characterizing 2-Dodecylphenol-methanamine derivatives?

Methodological Answer:

  • Structural Confirmation :
    • NMR : 1^1H and 13^13C NMR to identify phenolic -OH (δ 8–10 ppm), methylene bridges (δ 3–4 ppm), and dodecyl chain signals (δ 1.2–1.6 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can computational methods enhance the design of 2-Dodecylphenol-based enzyme inhibitors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between the dodecyl chain and hydrophobic enzyme pockets (e.g., cytochrome P450) to predict binding stability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the phenol ring for targeted modifications .
  • Validation : Correlate simulation results with experimental inhibition constants (KiK_i) from enzyme kinetics assays (e.g., Lineweaver-Burk plots) .

Basic: How does the dodecyl chain influence the compound’s physicochemical properties?

Methodological Answer:

  • Solubility : The C12 chain reduces aqueous solubility (logP > 4) but enhances lipid membrane permeability, as demonstrated by octanol-water partition coefficients .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows melting points increase with alkyl chain length due to van der Waals interactions (e.g., 120–150°C for C12 derivatives) .

Advanced: What experimental approaches can elucidate the role of formaldehyde in crosslinking reactions?

Methodological Answer:

  • Kinetic Studies : Use 13^{13}C-labeled formaldehyde in NMR to track methylene bridge formation rates under varying pH and temperature .
  • Crosslinking Efficiency : Quantify unreacted formaldehyde via Schiff base detection with 2,4-dinitrophenylhydrazine (DNPH) assays .
  • Stability Testing : Accelerated aging studies (40°C, 75% humidity) to assess hydrolytic degradation of methylene linkages .

Basic: What safety protocols are critical when handling methanamine derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of volatile amines (e.g., methanamine vapors).
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles to avoid dermal/ocular exposure .
  • Spill Management : Neutralize spills with dilute acetic acid (5% v/v) and absorb with vermiculite .

Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Cell-Specific Uptake : Measure intracellular concentrations via LC-MS/MS in A549 (lung) vs. HeLa (cervical) cells to correlate toxicity with accumulation .
  • Metabolic Profiling : Use 1^1H-NMR metabolomics to identify cell-specific detoxification pathways (e.g., glutathione conjugation) .
  • Apoptosis Assays : Compare caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) across cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.